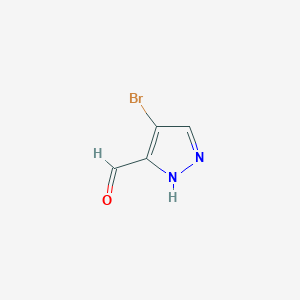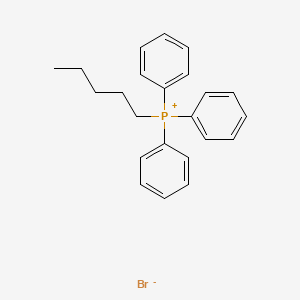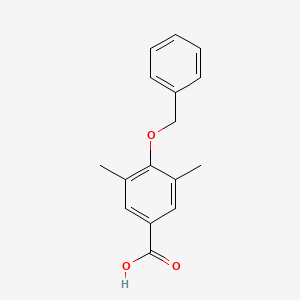
4-bromo-1H-pyrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1H-pyrazole-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. The bromo and carbaldehyde substituents on the pyrazole ring influence its reactivity and make it a valuable intermediate in organic synthesis, particularly in the construction of more complex heterocyclic systems .
Synthesis Analysis
The synthesis of pyrazole derivatives can be accomplished through various methods. A novel and efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been reported, which involves a selective Sandmeyer reaction on the corresponding diaminopyrazole . Another approach for synthesizing 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes utilizes the Vilsmeier-Haack reagent, confirming the versatility of pyrazole carbaldehydes in organic synthesis .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of a related compound, 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, was determined by X-ray diffraction analysis . This highlights the importance of structural analysis in understanding the properties and reactivity of such compounds.
Chemical Reactions Analysis
Pyrazole carbaldehydes undergo a variety of chemical reactions, making them useful intermediates in heterocyclic synthesis. For example, 4-Bromo-1,6-methano annulene-3-carbaldehyde reacts with dinucleophiles to yield heteroanellated compounds containing pyrazole rings . The review on pyrazole-3(4)-carbaldehydes summarizes the synthesis and reactions of these compounds, indicating their broad applicability in generating novel heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by their substituents. Solvatochromic and photophysical studies of a related compound demonstrated how solvent polarity affects the emission spectrum and quantum yield, indicating the potential for applications in materials science . The reactivity of pyrazole carbaldehydes with various reagents, such as Vilsmeier-Haack reagent, also reflects their chemical versatility .
Scientific Research Applications
Organometallic Chemistry and Biological Activity
4-bromo-1H-pyrazole-5-carbaldehyde and its derivatives exhibit significant potential in the field of organometallic chemistry and biological activity. The hydridotris(pyrazolyl)borates of Group 5 metals, such as vanadium, niobium, and tantalum, exhibit intriguing physico-chemical properties, potentially modeling metalloprotein interactions in biological systems. The study of vanadium complexes is particularly notable for modeling vanadium-histidine interactions in bromoperoxidase, a metalloenzyme. Furthermore, the organometallic chemistry of niobium and tantalum complexes has seen advancements, especially in the domain of four-electron alkyne niobium complexes (Etienne, 1996).
Synthesis of Biologically Active Molecules
Pyrazole derivatives, including this compound, are recognized for their immense therapeutic potential. The synthesis of these derivatives through multicomponent reactions (MCRs) has been emphasized due to its pot, atom, and step economy (PASE). These derivatives have been associated with a myriad of biological activities including antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities, to name a few. The synthesis processes, analytical data, and biological activities are meticulously compiled, offering a comprehensive resource for further research in medicinal chemistry (Becerra, Abonía, & Castillo, 2022).
Therapeutic and Pharmacological Importance
The pyrazole scaffold, a core structure of compounds like this compound, is noted for its wide-ranging therapeutic and pharmacological importance. Pyrazoline derivatives, for instance, exhibit diverse biological properties, leading to extensive research activity in this field. These derivatives have been associated with significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, anticancer activities, and more. The importance of pyrazoline derivatives in drug design is underscored by the successful use of pyrazole COX-2 inhibitors, highlighting the relevance of these heterocycles in medicinal chemistry (Shaaban, Mayhoub, & Farag, 2012).
Safety and Hazards
properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O/c5-3-1-6-7-4(3)2-8/h1-2H,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGFONONBAIDAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1007346-33-9, 287917-97-9 |
Source


|
| Record name | 4-Bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-bromo-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)







